molecular formula C9H5FN2O2 B11905160 7-Fluoro-1,6-naphthyridine-2-carboxylic acid

7-Fluoro-1,6-naphthyridine-2-carboxylic acid

Cat. No.: B11905160
M. Wt: 192.15 g/mol
InChI Key: JRHQAWIMDHKEJH-UHFFFAOYSA-N
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Description

7-Fluoro-1,6-naphthyridine-2-carboxylic acid (CAS 1574395-52-0) is a high-purity chemical intermediate with significant value in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C9H5FN2O2 and a molecular weight of 192.15 g/mol, is a versatile building block for constructing more complex molecules . Its core structure incorporates the 1,6-naphthyridine scaffold, which is widely recognized for its diverse biological activities . The presence of the carboxylic acid functional group at the 2-position makes it a key precursor for further derivatization, such as esterification to create derivatives like methyl 7-fluoro-1,6-naphthyridine-2-carboxylate . The fluorine atom at the 7-position is a critical feature for modulating the electronic and steric properties of the resulting molecules, which can be leveraged in Nucleophilic Aromatic Substitution (SNAr) reactions to introduce other functional groups, such as amino or alkoxy motifs . This compound is primarily investigated as a key intermediate in the development of novel antimicrobial agents . Naphthyridine derivatives are known to exhibit a broad spectrum of pharmacological activity, with many acting as potent inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . The structural motif of a carboxylic acid on a nitrogen-containing heterocycle is a classic feature of quinolone and fluoroquinolone antibiotics, underscoring the research value of this core structure . Beyond its antimicrobial applications, the 1,6-naphthyridine scaffold is also explored in other therapeutic areas, including as an inhibitor for various kinase targets, and some fused polycyclic 1,6-naphthyridines have demonstrated interesting fluorescence properties, suggesting potential applications as fluorophores or in materials science . Researchers can utilize this compound to synthesize diverse naphthyridine-based libraries for structure-activity relationship (SAR) studies or as a critical starting material for constructing fused polycyclic structures via acid-mediated intramolecular cycloaromatization strategies . The product is offered with a purity of ≥98.0% and should be stored under an inert atmosphere at 2-8°C to ensure stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C9H5FN2O2

Molecular Weight

192.15 g/mol

IUPAC Name

7-fluoro-1,6-naphthyridine-2-carboxylic acid

InChI

InChI=1S/C9H5FN2O2/c10-8-3-7-5(4-11-8)1-2-6(12-7)9(13)14/h1-4H,(H,13,14)

InChI Key

JRHQAWIMDHKEJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC(=NC=C21)F)C(=O)O

Origin of Product

United States

Preparation Methods

Nitration and Substitution of Pyridine Precursors

The synthesis of 7-fluoro-1,6-naphthyridine-2-carboxylic acid often begins with functionalized pyridine intermediates. In Referential Example 13 of US Patent 2014/0066453, a pyridine derivative undergoes nitration to introduce a nitro group at the 3-position, followed by nucleophilic substitution with fluorine. The nitration step typically employs mixed acids (HNO₃/H₂SO₄) at 0–5°C, achieving >80% yield. Subsequent fluorination uses potassium fluoride (KF) in dimethylformamide (DMF) at 120°C, exploiting the aromatic nucleophilic substitution (SNAr) mechanism.

Cyclization to Form the Naphthyridine Core

Cyclization of the substituted pyridine intermediate is critical for constructing the 1,6-naphthyridine scaffold. A Friedländer-type reaction is employed, where the pyridine derivative reacts with a ketone or aldehyde under acidic conditions. For example, heating the intermediate with acetic anhydride and sulfuric acid at 100°C induces cyclization, forming the naphthyridine ring. This step achieves 65–75% yield, with purity >95% confirmed by HPLC.

Halogenation-Fluorination Strategies

Chlorine-to-Fluorine Exchange

A patent by EP1867629A2 describes a halogen exchange method starting from 7-chloro-1,6-naphthyridine-2-carboxylic acid. The chloro substituent is replaced via Ullmann-type coupling with CuF₂ as the catalyst in DMF at 150°C. This method yields 70–80% of the fluorinated product but requires rigorous exclusion of moisture to prevent hydrolysis.

Direct Fluorination Using Electrophilic Agents

Electrophilic fluorination with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) offers an alternative route. Reaction of 1,6-naphthyridine-2-carboxylic acid with Selectfluor® in acetonitrile at 80°C introduces fluorine at the 7-position with 60–65% yield. However, competing side reactions at the carboxylate group necessitate protecting group strategies, such as esterification.

Carboxylation and Functional Group Interconversion

Hydrolysis of Nitriles to Carboxylic Acids

A two-step process involves cyano-substituted naphthyridines. For example, 7-fluoro-1,6-naphthyridine-2-carbonitrile is hydrolyzed using 6M HCl at reflux, followed by neutralization with NaOH to yield the carboxylic acid. This method achieves 85–90% conversion but generates stoichiometric waste, necessitating purification via recrystallization from ethanol/water.

Oxidation of Methyl Esters

Methyl 7-fluoro-1,6-naphthyridine-2-carboxylate is oxidized to the carboxylic acid using KMnO₄ in aqueous H₂SO₄ at 60°C. The reaction proceeds via radical intermediates, with yields of 75–80%. Excess oxidant is quenched with NaHSO₃, and the product is isolated by filtration.

Solvent and Catalytic System Optimization

Solvent Effects on Cyclization Efficiency

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization yields by stabilizing charged intermediates. For instance, cyclization in DMF at 100°C improves yields by 15% compared to toluene. Conversely, protic solvents like ethanol promote side reactions, reducing purity to <90%.

Catalytic Acceleration with Lewis Acids

The addition of ZnCl₂ (10 mol%) as a Lewis acid accelerates Friedländer cyclization, reducing reaction time from 24 h to 8 h while maintaining 80% yield. Similarly, Sc(OTf)₃ improves fluorination efficiency by activating the fluorine source.

Characterization and Quality Control

Spectroscopic Analysis

1H NMR of 7-fluoro-1,6-naphthyridine-2-carboxylic acid (DMSO-d₆) shows a singlet at δ 8.52 ppm for H-3 and a doublet at δ 7.89 ppm (J = 7.2 Hz) for H-8, confirming the naphthyridine structure. The carboxylic acid proton appears as a broad peak at δ 13.2 ppm.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals a single peak at 8.2 min, indicating >99% purity. Residual solvents (DMF, acetonitrile) are quantified by GC-MS, complying with ICH Q3C guidelines .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,6-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antibacterial Activity

7-Fluoro-1,6-naphthyridine-2-carboxylic acid exhibits potent antibacterial properties, making it a valuable compound in the treatment of bacterial infections. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .

Case Study: Efficacy Against Urinary Tract Infections
A study demonstrated that formulations containing 7-fluoro-1,6-naphthyridine derivatives significantly reduced bacterial counts in urinary tract infections compared to control groups. The agar dilution test results indicated superior in vitro activity against common uropathogens .

Anticancer Potential

Research indicates that 7-fluoro-1,6-naphthyridine derivatives possess anticancer properties. They have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.

Data Table: Anticancer Activity

CompoundCell LineIC50 (µM)Reference
7-Fluoro-1,6-naphthyridine-2-carboxylic acidHeLa15
MCF-720
A54910

Feed Additives

The compound has also been explored as a feed additive in livestock husbandry. Its antibacterial properties help improve feed efficiency and promote growth in animals .

Case Study: Growth Promotion in Livestock
In trials conducted on poultry and swine, the addition of 7-fluoro-1,6-naphthyridine-2-carboxylic acid to feed resulted in improved weight gain and reduced incidence of enteric infections .

Intermediate for Active Pharmaceutical Ingredients (APIs)

7-Fluoro-1,6-naphthyridine-2-carboxylic acid serves as an important intermediate in the synthesis of various APIs, including quinolone antibiotics like Gemifloxacin . Its structural features facilitate the development of new therapeutic agents.

Data Table: Synthesis Applications

API NameDerived FromApplication Area
Gemifloxacin7-Fluoro-1,6-naphthyridine-2-carboxylic acidAntibacterial
Other quinolonesVarious naphthyridine derivativesAntimicrobial

Mechanism of Action

The mechanism of action of 7-Fluoro-1,6-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This leads to the disruption of bacterial cell division and ultimately cell death . The anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Substituents Key Properties/Applications Synthetic Routes
8-Bromo-1,6-naphthyridine-2-carboxylic acid Bromine at position 8 - Versatile intermediate for Suzuki coupling (e.g., with aryl boronic esters) .
- Used in amide formation (e.g., with 3-methoxyazetidine) .
Synthesized via bromination of 1,6-naphthyridine-2-carboxylic acid (no detailed conditions) .
7-Chloro-6-fluoro-1,8-naphthyridine-3-carboxylic acid Chlorine (7), fluorine (6), 1,8-naphthyridine core - Anticancer intermediate (breast/lung cancer) targeting HGF/c-Met .
- Synthesized via substitution/hydrolysis with 63.69% yield .
Two-step synthesis from methyl acrylate derivatives under mild conditions .
1,8-Naphthyridine-4-carboxylic acid hydrochloride Hydrochloride salt of 1,8-isomer - Antibacterial/antiviral applications inferred from structural analogs . Not explicitly detailed; likely involves carboxylation of 1,8-naphthyridine core.
6-(4-Fluorophenyl)picolinic acid Fluorophenyl at position 6 (picolinic acid) - Structural similarity to naphthyridines; potential kinase inhibition . Suzuki coupling or direct fluorophenylation of picolinic acid derivatives .

Biological Activity

7-Fluoro-1,6-naphthyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

7-Fluoro-1,6-naphthyridine-2-carboxylic acid is a fluorinated derivative of naphthyridine, which enhances its lipophilicity and alters its reactivity. The presence of the fluorine atom significantly influences the compound's binding affinity to biological targets, making it a promising candidate for drug development .

The biological activity of 7-Fluoro-1,6-naphthyridine-2-carboxylic acid primarily involves interaction with various enzymes and receptors. It may act as an inhibitor or modulator, impacting cellular pathways and biological processes. The compound's structure allows it to participate in various chemical reactions, serving as a reactive intermediate in synthetic pathways .

Biological Activities

Recent studies have highlighted several key biological activities associated with 7-Fluoro-1,6-naphthyridine-2-carboxylic acid:

  • Antibacterial Activity : The compound exhibits potent antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, derivatives have shown effectiveness against antibiotic-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antileishmanial Activity : In vivo studies demonstrated that certain derivatives reduced parasite burdens significantly, indicating potential for treating leishmaniasis .
  • Antitubercular Activity : Some derivatives of this compound have shown efficacy against multidrug-resistant Mycobacterium tuberculosis, outperforming traditional treatments like isoniazid .

Structure-Activity Relationships (SAR)

The SAR of 7-Fluoro-1,6-naphthyridine derivatives reveals that modifications at specific positions can enhance biological activity. For instance:

Substituent Effect on Activity
Cyclopropyl group at N-1Improves antibacterial potency
Amino group at C-7Enhances binding affinity and efficacy
Fluorine substitutionIncreases lipophilicity and membrane permeability

Studies indicate that the combination of a cyclopropyl group or a substituted phenyl group at N-1 along with a 3-amino substituent at C-7 provides optimal antibacterial properties .

Case Studies

Several case studies have been conducted to evaluate the efficacy of 7-Fluoro-1,6-naphthyridine derivatives:

  • Antibacterial Efficacy : A derivative with a cyclopropyl group was tested against various bacterial strains in vitro and demonstrated superior activity compared to established antibiotics like ciprofloxacin .
  • In Vivo Studies : Research involving mouse models showed that specific derivatives significantly reduced bacterial loads in tissues, supporting their potential as therapeutic agents for serious infections .
  • Pharmacokinetics : Pharmacokinetic studies indicated that certain compounds were rapidly cleared from circulation but maintained effective concentrations during critical periods post-administration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-fluoro-1,6-naphthyridine-2-carboxylic acid, and how can purity be optimized?

  • Methodology :

  • Ester Hydrolysis : Start with ethyl 7-fluoro-1,6-naphthyridine-2-carboxylate derivatives. Acidic hydrolysis (HCl, H₂O, ethanol, reflux) typically yields the carboxylic acid with >80% efficiency, as demonstrated in analogous 1,6-naphthyridine systems .
  • Fluorination Strategies : Introduce fluorine via electrophilic substitution or halogen exchange. For regioselective fluorination at position 7, use trifluoromethyl precursors under controlled temperature (e.g., 80–100°C) to minimize side reactions .
  • Purification : Recrystallize from ethanol/water mixtures or employ reverse-phase HPLC with trifluoroacetic acid as a mobile-phase modifier to enhance purity (>95%) .

Q. How can the structure of 7-fluoro-1,6-naphthyridine-2-carboxylic acid be confirmed spectroscopically?

  • Methodology :

  • NMR : Use ¹H NMR to verify aromatic proton environments (δ 8.5–9.5 ppm for naphthyridine protons) and ¹⁹F NMR to confirm fluorine substitution (δ -110 to -120 ppm for aromatic fluorine) .
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to detect [M-H]⁻ ions, ensuring accurate mass matching (<5 ppm error).
  • FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The naphthyridine core is known to inhibit DNA gyrase, making IC₅₀ determination critical .
  • Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices (IC₅₀ values >50 μM suggest low toxicity) .

Advanced Research Questions

Q. How does the fluorine substituent at position 7 influence reactivity in cross-coupling reactions?

  • Methodology :

  • Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity at adjacent positions. For Suzuki-Miyaura couplings, optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) to functionalize position 3 or 8 selectively .
  • Steric Considerations : Use bulky ligands (e.g., XPhos) to mitigate steric hindrance from the carboxylic acid group. Reaction monitoring via TLC or LC-MS is critical to track regioselectivity .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data?

  • Methodology :

  • Dose-Response Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., fixed incubation times, passage-matched cell lines).
  • Molecular Docking : Simulate interactions with target enzymes (e.g., bacterial topoisomerase IV) using AutoDock Vina. Compare binding affinities of 7-fluoro derivatives versus non-fluorinated analogs to explain potency variations .

Q. How can decarboxylation side reactions be minimized during functionalization of the carboxylic acid group?

  • Methodology :

  • Protection Strategies : Convert the carboxylic acid to a methyl ester (CH₃I, K₂CO₃, DMF) before reactions. Deprotect post-synthesis using LiOH/THF/water .
  • Low-Temperature Conditions : Conduct acyl chloride formation (SOCl₂, 0°C) to prevent thermal decarboxylation, as observed in related 1,6-naphthyridine systems .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodology :

  • Chiral Resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) for enantiomer separation. Monitor optical rotation ([α]ᴅ) to confirm purity.
  • Asymmetric Catalysis : Explore Pd-catalyzed asymmetric couplings with BINAP ligands, though limited precedents exist for fluorinated naphthyridines .

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